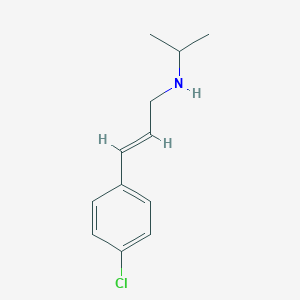![molecular formula C15H19N3O2 B275950 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol](/img/structure/B275950.png)
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA belongs to a class of compounds known as molecular chaperones, which are molecules that assist in protein folding and prevent protein misfolding, aggregation, and degradation.
作用機序
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol exerts its therapeutic effects by acting as a molecular chaperone, assisting in protein folding and preventing protein misfolding and aggregation. Specifically, 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol binds to exposed hydrophobic regions of proteins, stabilizing them and preventing their aggregation. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has also been shown to interact with heat shock proteins, which are important chaperones involved in protein folding and stress response.
Biochemical and Physiological Effects
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been shown to have several biochemical and physiological effects, including the stabilization of proteins, the prevention of protein misfolding and aggregation, and the improvement of protein trafficking. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been shown to enhance the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
One of the major advantages of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol for lab experiments is its ability to act as a molecular chaperone, which can be useful for studying protein folding, misfolding, and aggregation. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol can also be used to improve the function of mutant proteins, making it a valuable tool for studying genetic disorders. However, one limitation of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol is its potential toxicity at high concentrations, which can affect cell viability and function.
将来の方向性
There are several future directions for the use of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol in scientific research. One area of focus is the development of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol-based therapies for cystic fibrosis and other protein misfolding disorders. Additionally, 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol may also be useful for studying the effects of environmental toxins and other xenobiotics on protein folding and function. Finally, further research is needed to better understand the mechanism of action of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol and to optimize its therapeutic potential.
合成法
The synthesis of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol involves the reaction of 3-(2-pyrimidinyloxy)benzylamine with 4-chlorobutan-1-ol in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol as a white solid with a melting point of 129-131°C.
科学的研究の応用
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol acts as a molecular chaperone, stabilizing the CFTR protein and promoting its correct folding and trafficking to the cell surface.
特性
製品名 |
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
2-[(3-pyrimidin-2-yloxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C15H19N3O2/c1-2-13(11-19)18-10-12-5-3-6-14(9-12)20-15-16-7-4-8-17-15/h3-9,13,18-19H,2,10-11H2,1H3 |
InChIキー |
APQQRLGGLJZIRH-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC2=NC=CC=N2 |
正規SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)
![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)

![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B275881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275888.png)
![(4-fluorobenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275890.png)
![N-allyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275891.png)